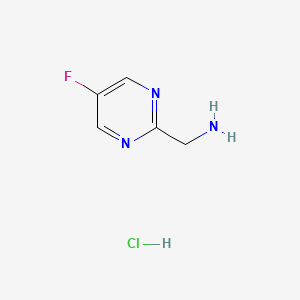

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICRVBJGXJEXSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-30-3 |

Source

|

| Record name | 2-Pyrimidinemethanamine, 5-fluoro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to (5-Fluoropyrimidin-2-yl)methanamine hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride , a fluorinated pyrimidine derivative, has emerged as a valuable building block in the rapidly evolving field of targeted protein degradation. Its unique structural features make it a versatile component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of its properties, safety information, and its pivotal role in the development of next-generation therapeutics.

Core Properties and Specifications

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1314394-77-8 | [][2][3] |

| Molecular Formula | C₅H₇ClFN₃ | [] |

| Molecular Weight | 163.58 g/mol | [] |

| Purity | Typically ≥97% | [] |

| Appearance | White to off-white solid | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For related fluorinated amine hydrochlorides, the following hazards have been identified and should be considered as potential risks:

| Hazard | Description |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

The Role in Targeted Protein Degradation: PROTACs

The primary application of this compound is as a linker or building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

A PROTAC molecule typically consists of three components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The linker also impacts the overall physicochemical properties of the PROTAC, such as its solubility and cell permeability.

The this compound moiety can be incorporated into the linker structure, providing a versatile scaffold for connecting the POI-binding and E3 ligase-binding ligands. The presence of the fluorine atom can modulate the compound's properties, potentially enhancing its metabolic stability and binding affinity.

Signaling Pathways and Experimental Workflows

The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby impacting the signaling pathways in which the protein is involved. The general mechanism of action for a PROTAC is depicted in the following workflow:

Figure 1. General mechanism of action for a PROTAC.

Experimental Workflow for Evaluating PROTAC Efficacy:

A typical experimental workflow to assess the efficacy of a PROTAC synthesized using this compound would involve the following steps:

Figure 2. A standard experimental workflow for evaluating a novel PROTAC.

Synthesis Protocol

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. The synthesis would likely involve the reduction of a corresponding nitrile or the amination of a suitable precursor.

A plausible, though unverified, synthetic workflow is outlined below. Note: This is a generalized representation and requires optimization and validation in a laboratory setting.

Figure 3. A potential synthetic route for this compound.

Conclusion

This compound is a key chemical entity for researchers and drug developers working on targeted protein degradation. Its properties and versatile nature as a linker component make it a valuable tool in the synthesis of novel PROTACs. While further research is needed to fully elucidate its potential in various therapeutic applications, its role as a building block in this exciting field is firmly established. As with all chemical reagents, proper safety precautions and handling procedures are paramount. This guide provides a foundational understanding to aid in the safe and effective use of this compound in the pursuit of innovative medicines.

References

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic route, and analytical methodologies for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a fluorinated pyrimidine derivative. The presence of the fluorine atom can significantly influence the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.

| Property | Value | Citations |

| Molecular Formula | C₅H₇ClFN₃ | [1][2] |

| Molecular Weight | 163.58 g/mol | [1][2][3] |

| CAS Number | 1314394-77-8 | [1][2][4] |

Representative Synthesis Protocol

Step 1: Synthesis of 5-Fluoro-2-methylpyrimidine

This initial step involves the construction of the fluorinated pyrimidine ring, which can be achieved through various established heterocyclic chemistry routes. One common method is the condensation of a suitable three-carbon precursor with an amidine.

Step 2: Conversion to 2-Cyano-5-fluoropyrimidine

The methyl group of 5-fluoro-2-methylpyrimidine can be converted to a nitrile group. A common method for this transformation is through oxidation to an aldehyde followed by conversion to an oxime and subsequent dehydration, or via a more direct route such as radical cyanation. A greener approach avoids the use of highly toxic cyanides in the final step by first converting the methyl group to an intermediate that is then displaced by a cyanide source.

Step 3: Reduction to (5-Fluoropyrimidin-2-yl)methanamine

The 2-cyano-5-fluoropyrimidine is then reduced to the primary amine.

-

Materials and Reagents:

-

2-Cyano-5-fluoropyrimidine

-

Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂, Raney Nickel or Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or methanol)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

-

-

Procedure (Illustrative example using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.

-

A solution of 2-cyano-5-fluoropyrimidine in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-Fluoropyrimidin-2-yl)methanamine.

-

Step 4: Formation of the Hydrochloride Salt

-

The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This representative method is a starting point for developing a validated purity assay.

-

Instrumentation:

-

HPLC system with a UV detector

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or as determined by UV scan)

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions for linearity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

-

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Experiments:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

2D NMR (e.g., COSY, HSQC) may be used for more detailed structural elucidation.

-

-

References

- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 2. 2-(Boc-aminomethyl)pyrimidine|CAS 1260843-26-2 [benchchem.com]

- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical research and development. The document details a plausible and referenced synthetic pathway, including experimental protocols for each step. Furthermore, it presents a summary of the analytical techniques used to characterize the final compound, supported by representative data.

Introduction

This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. The presence of the fluoropyrimidine moiety is a common feature in a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The primary amine functionality provides a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of compound libraries in drug discovery programs. This guide outlines a robust synthetic route starting from commercially available precursors and details the analytical methods for structural confirmation and purity assessment.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from 2-chloro-5-fluoropyrimidine. The overall synthetic scheme is depicted below.

In-Depth Technical Guide on the Biological Activity of (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride and its derivatives, focusing on their potential as anticancer agents. While direct research on this specific scaffold is emerging, this document synthesizes available data from closely related 2-substituted-5-fluoropyrimidine analogues to elucidate potential structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel fluoropyrimidine-based therapeutics.

Introduction: The Role of Fluoropyrimidines in Oncology

Fluoropyrimidines have been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a widely used antimetabolite for the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] The cytotoxic effects of 5-FU are primarily mediated through its conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3] FdUMP inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, leading to depletion of the DNA precursor deoxythymidine triphosphate (dTTP) and subsequent cell death.[3] FdUTP and FUTP can be incorporated into DNA and RNA, respectively, disrupting their normal function and contributing to cytotoxicity.[3]

The development of 5-FU derivatives has been driven by the need to improve its therapeutic index, oral bioavailability, and tumor selectivity, while reducing its associated toxicities.[4] The (5-Fluoropyrimidin-2-yl)methanamine scaffold represents a promising area for the development of novel anticancer agents, with the aminomethyl group at the 2-position offering a versatile point for chemical modification to modulate the compound's physicochemical and pharmacological properties.

Synthesis of 2-Substituted-5-Fluoropyrimidine Derivatives

While specific protocols for a wide range of (5-Fluoropyrimidin-2-yl)methanamine derivatives are not extensively documented in publicly available literature, a general synthetic approach can be extrapolated from the synthesis of related 2-substituted-5-fluoropyrimidines. A common starting material is 2,4-dichloro-5-fluoropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and selective substitution.

A representative synthetic scheme for 2-alkoxy-4-substituted-5-fluoropyrimidines is presented below. A similar strategy could be adapted for the synthesis of 2-aminomethyl derivatives by employing appropriate amine nucleophiles.

General Synthetic Workflow

Caption: General synthetic route for 2,4-disubstituted 5-fluoropyrimidines.

Biological Activity and Quantitative Data

Direct quantitative data on the anticancer activity of a broad range of this compound derivatives is limited in the available literature. However, studies on structurally related 2-substituted-5-fluoropyrimidines provide valuable insights into their potential efficacy.

In Vitro Cytotoxicity of 2-Butoxy-4-Substituted-5-Fluoropyrimidines

A study on a series of 2-butoxy-4-substituted-5-fluoropyrimidines demonstrated their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

| Compound | R Group at C4 | A549 (Lung) IC50 (µM) | BEL-7402 (Liver) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 5 | -Cl | 0.10 | >100 | 1.66 | 0.59 |

| 6a | -N(CH₃)₂ | >100 | 25.12 | >100 | >100 |

| 6d | -NH(CH₂)₂OH | >100 | 0.81 | >100 | 9.73 |

| 6e | -NH(CH₂)₃OH | >100 | 1.05 | 8.83 | >100 |

| 6j | -NH(CH₂)₂Ph | >100 | 3.98 | >100 | >100 |

Data extracted from a study on 2-butoxy-4-substituted 5-fluoropyrimidines.

These results indicate that the nature of the substituent at the C4 position significantly influences the cytotoxic activity. Notably, some derivatives exhibited potent activity, particularly against the BEL-7402 liver cancer cell line.

Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Research on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which also feature a substituted fluoropyrimidine core, has shown significant anticancer activity. The IC50 values for selected compounds against various cancer cell lines are presented below.

| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 2b | 45.3 | 41.2 | 55.1 | 60.3 |

| 3b | 25.4 | 24.4 | 35.6 | 42.8 |

| 4b | >100 | >100 | >100 | >100 |

| 4c | 65.2 | 70.1 | 82.5 | 95.7 |

Data extracted from a study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[5]

These findings highlight the potential of fluorinated pyrimidine scaffolds in developing potent anticancer agents. The trifluoromethyl group, in particular, is a common feature in many modern anticancer drugs.[6]

Potential Mechanisms of Action and Signaling Pathways

The primary mechanism of action for fluoropyrimidine derivatives is the inhibition of thymidylate synthase (TS) by the active metabolite FdUMP.[3] This leads to the disruption of DNA synthesis and repair. Additionally, the incorporation of fluorinated nucleotides into DNA and RNA contributes to cytotoxicity.

Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Beyond TS inhibition, derivatives of 2-aminopyrimidine have been shown to act as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8] It is plausible that (5-Fluoropyrimidin-2-yl)methanamine derivatives could also exert their anticancer effects through the modulation of such kinase signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of fluoropyrimidine derivatives, based on methodologies reported in the literature.

General Procedure for Synthesis of 2,4-Disubstituted-5-Fluoropyrimidines

This protocol is adapted from the synthesis of 2-butoxy-4-substituted-5-fluoropyrimidines.

Step 1: Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine To a solution of 2,4-dichloro-5-fluoropyrimidine in an appropriate anhydrous solvent (e.g., THF), sodium butoxide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-Butoxy-4-amino-5-fluoropyrimidine Derivatives To a solution of 2-butoxy-4-chloro-5-fluoropyrimidine in a suitable solvent (e.g., ethanol), the desired amine (1.2 equivalents) and a base (e.g., triethylamine, 2.0 equivalents) are added. The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

Based on the limited data from related 2-substituted-5-fluoropyrimidine series, some preliminary SAR insights can be inferred for the (5-Fluoropyrimidin-2-yl)methanamine scaffold.

Caption: Key structural features influencing the biological activity.

-

2-Aminomethyl Substituent (R): The nature of the substituent on the aminomethyl group is likely to be a key determinant of activity. Modifications here can influence solubility, cell permeability, and interaction with biological targets. Introducing aromatic or heterocyclic rings could lead to interactions with hydrophobic pockets in target enzymes.

-

4-Position Substituent (R'): As seen in the 2-butoxy series, the substituent at the C4 position has a profound impact on cytotoxicity. A systematic exploration of different amine substituents at this position is warranted.

-

5-Fluoro Group: The fluorine atom at the C5 position is crucial for the mechanism of action of many fluoropyrimidine drugs and is expected to be essential for the activity of this class of compounds as well.

Future research should focus on:

-

The synthesis and in vitro screening of a focused library of (5-Fluoropyrimidin-2-yl)methanamine derivatives with diverse substituents at the aminomethyl and C4 positions.

-

Identification of the primary molecular targets of the most active compounds.

-

In vivo efficacy studies in relevant animal models of cancer.

-

Pharmacokinetic and toxicological profiling to assess their drug-like properties.

Conclusion

While direct and extensive data on the biological activity of this compound derivatives are currently limited, the available information on related 2-substituted-5-fluoropyrimidine analogues suggests that this scaffold holds significant promise for the development of novel anticancer agents. The synthetic accessibility and the potential for multi-target activity, including inhibition of thymidylate synthase and various protein kinases, make this an attractive area for further investigation in oncology drug discovery. This technical guide provides a foundational framework to guide future research and development efforts in this promising chemical space.

References

- 1. DE2633359B2 - Antitumor agents containing 5-fluoropyrimidin-4-one derivatives - Google Patents [patents.google.com]

- 2. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride has emerged as a crucial structural motif and versatile building block in the landscape of modern medicinal chemistry. Its unique electronic properties and synthetic accessibility have positioned it as a valuable starting material for the development of a diverse range of therapeutic agents, most notably in the realm of kinase inhibitors. This technical guide provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Properties and Synthetic Utility

This compound is a stable, crystalline solid readily available from various chemical suppliers. Its structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and a methanamine hydrochloride group at the 2-position. The fluorine substitution significantly influences the molecule's physicochemical properties, enhancing metabolic stability and modulating the basicity of the pyrimidine ring. The primary amine functionality serves as a key handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

The primary utility of this building block lies in its role as a key fragment in the synthesis of potent and selective kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme. The aminomethyl group provides a convenient attachment point for building out the rest of the inhibitor, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Application in the Synthesis of CSF-1R Inhibitors

A prominent application of pyrimidine-based building blocks is in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages. Dysregulation of CSF-1R signaling is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and several types of cancer. Consequently, CSF-1R has become an attractive therapeutic target.

Numerous potent CSF-1R inhibitors incorporating a pyrimidine or a related pyrrolopyrimidine scaffold have been developed. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its structural similarity to key intermediates in the synthesis of CSF-1R inhibitors highlights its potential in this area. For instance, the core of Pexidartinib, an approved CSF-1R inhibitor, features a related heterocyclic system.

The following table summarizes the inhibitory activities of representative CSF-1R inhibitors possessing a pyrimidine or pyrrolopyrimidine core, demonstrating the potency achievable with this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |

| Pyrrolo[2,3-d]pyrimidine Analog | CSF-1R | 1 | - |

| Pyrrolo[2,3-d]pyrimidine Analog | EGFR | 20 | - |

| Pexidartinib | CSF-1R | 13 | - |

| Pexidartinib | c-KIT | 27 | - |

| Pexidartinib | FLT3 | 160 | - |

| Pyrazolopyrimidine Analog | CSF-1R | 159 | - |

| Pyrazolopyrimidine Analog | LCK | 2270 | - |

Experimental Protocols

The synthetic utility of this compound is primarily realized through reactions involving its primary amine functionality. Below are detailed, representative protocols for key transformations.

Experimental Protocol 1: N-Acylation

This protocol describes a general procedure for the acylation of this compound to form an amide linkage, a common bond in many pharmaceutical compounds.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) to the stirred solution. If starting with a carboxylic acid, pre-activate it with a coupling agent like HATU in the presence of DIPEA before adding it to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Experimental Protocol 2: Reductive Amination

This protocol outlines a general procedure for the reaction of (5-Fluoropyrimidin-2-yl)methanamine with an aldehyde or ketone to form a secondary or tertiary amine, respectively.

Materials:

-

This compound

-

Aldehyde or ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

-

Tertiary amine base (e.g., Triethylamine (TEA)) to free the amine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM, add TEA (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

-

Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Visualization

The therapeutic efficacy of kinase inhibitors derived from this compound is rooted in their ability to modulate specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified representation of the CSF-1R signaling pathway and a general experimental workflow for inhibitor synthesis.

Caption: Simplified CSF-1R signaling pathway and the point of intervention for a derivative inhibitor.

An In-depth Technical Guide on the Spectroscopic Analysis of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride (CAS: 1314394-77-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles for similar chemical entities. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure

This compound has the following chemical structure:

Molecular Formula: C₅H₇ClFN₃ Molecular Weight: 163.58 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 2H | H4, H6 (Pyrimidine ring protons) |

| ~4.3 | Singlet | 2H | -CH₂- (Methylene protons) |

Note: The amine protons (-NH₃⁺) are typically broad and may exchange with D₂O, making them difficult to observe.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 240 Hz) | C5 (Carbon bearing Fluorine) |

| ~158 | C2 (Carbon attached to -CH₂NH₃⁺) |

| ~150 (d, J ≈ 20 Hz) | C4, C6 (Pyrimidine ring carbons) |

| ~45 | -CH₂- (Methylene carbon) |

Note: 'd' denotes a doublet due to coupling with ¹⁹F.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -165 | Triplet | F (Fluorine on pyrimidine ring) |

Note: Referenced to CFCl₃. The multiplicity is a triplet due to coupling with the two adjacent pyrimidine protons.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3000 | Strong, Broad | N-H stretching (primary ammonium) |

| 3000 - 2800 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1640 | Medium | N-H bending (primary ammonium) |

| ~1580, ~1470 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | Strong | C-F stretching |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

| m/z | Interpretation |

| 128.06 | [M+H]⁺ (Monoisotopic mass of the free base) |

| 111.04 | [M+H - NH₃]⁺ |

| 101.03 | [M+H - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if required.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Set the spectral width to an appropriate range for fluorinated aromatic compounds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound.

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 128.06) and apply collision-induced dissociation (CID) to generate product ions.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Technical Guidance for the Physicochemical Characterization of (5-Fluoropyrimidin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound, (5-Fluoropyrimidin-2-yl)methanamine hydrochloride. In the absence of publicly available, specific experimental data for this molecule, this document outlines a suite of recommended experimental protocols based on established principles of pharmaceutical sciences and regulatory guidelines, including those from the International Council for Harmonisation (ICH). The target audience of researchers, scientists, and drug development professionals will find detailed methodologies for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability assessments, including forced degradation and long-term stability studies. All quantitative data expectations are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding and implementation. This guide is intended to serve as a foundational resource for the physicochemical characterization of this compound and other similar new chemical entities.

Introduction

This compound is a fluorinated pyrimidine derivative with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its advancement through the drug discovery and development pipeline. Key among these properties are solubility and stability, which directly impact formulation development, bioavailability, and shelf-life.

This document serves as a practical guide for researchers to systematically evaluate the solubility and stability of this compound. The protocols described herein are designed to generate the critical data required for informed decision-making in a drug development program.

Predicted Physicochemical Properties

Based on its chemical structure, this compound is expected to exhibit properties characteristic of a primary amine hydrochloride salt. The presence of the fluoropyrimidine ring may also influence its physicochemical behavior.

-

Solubility: As an amine hydrochloride, the compound is anticipated to be a crystalline solid with relatively good aqueous solubility.[1] The protonated amine group enhances its polarity, facilitating interaction with water molecules. Its solubility is expected to be pH-dependent, with higher solubility in acidic to neutral aqueous media. Solubility in organic solvents will likely vary based on the polarity of the solvent.

-

Stability: The stability of the compound will be influenced by environmental factors such as temperature, humidity, light, and pH. The fluoropyrimidine moiety is generally stable, but the primary amine group could be susceptible to oxidative degradation. Hydrolysis is not expected to be a major degradation pathway under neutral conditions but could be a factor at pH extremes.

Recommended Experimental Protocols

Solubility Determination

The following protocols are recommended for the quantitative determination of the solubility of this compound.

This method determines the equilibrium solubility of the compound, which is a critical parameter for pre-formulation studies.

Experimental Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 1).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

This high-throughput method is useful for early-stage discovery to assess the solubility of a compound from a DMSO stock solution.

Experimental Protocol:

-

Preparation of Compound Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[3]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[4]

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or assess the amount of dissolved compound in the supernatant after filtration or centrifugation by HPLC-UV.[3][5]

-

Data Reporting: Report the highest concentration at which no precipitation is observed.

Stability Assessment

A comprehensive stability testing program should be implemented according to ICH Q1A(R2) guidelines to establish a re-test period and appropriate storage conditions.[6][7][8][9][10]

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[11][12][13][14][15] These studies also help in developing and validating a stability-indicating analytical method.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media and also expose the solid compound to stress conditions.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 2. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[11]

-

Sample Analysis: At appropriate time points, withdraw samples and analyze them using a suitable stability-indicating method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[6]

Experimental Protocol:

-

Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production method.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Store the samples under the long-term and accelerated conditions specified in Table 3.

-

Testing Frequency: Test the samples at the time points recommended by ICH guidelines (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months).[6]

-

Analytical Tests: At each time point, perform a battery of tests to assess the physical and chemical stability of the compound, as outlined in Table 4.

Data Presentation

All quantitative data generated from the recommended studies should be presented in a clear and organized manner. The following tables provide templates for summarizing the expected data.

Table 1: Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Thermodynamic | |

| Water | 37 | Thermodynamic | |

| 0.1 M HCl (pH 1.2) | 37 | Thermodynamic | |

| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | |

| Phosphate Buffered Saline (pH 7.4) | 37 | Kinetic | |

| Ethanol | 25 | Thermodynamic | |

| Methanol | 25 | Thermodynamic | |

| Acetonitrile | 25 | Thermodynamic | |

| Dichloromethane | 25 | Thermodynamic |

Table 2: Forced Degradation Study Conditions

| Stress Condition | Media/Reagent | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | To be determined |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | To be determined |

| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |

| Thermal (Solid) | N/A | 80 °C | To be determined |

| Thermal (Solution) | Water | 80 °C | To be determined |

| Photostability (Solid) | N/A | ICH Q1B light conditions | To be determined |

| Photostability (Solution) | Water | ICH Q1B light conditions | To be determined |

Table 3: Long-Term and Accelerated Stability Study Conditions (ICH)

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Table 4: Stability Testing Parameters and Methods

| Test Parameter | Analytical Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white crystalline powder |

| Assay | HPLC-UV | 98.0% - 102.0% |

| Impurities/Degradation Products | HPLC-UV/MS | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| pH (of a 1% solution) | pH meter | To be determined |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the recommended experimental workflows.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Caption: Workflow for Stability Assessment of a New Drug Substance.

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a robust understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive and actionable framework for the systematic evaluation of its solubility and stability. By following the recommended experimental protocols and data management practices, researchers can generate high-quality, reliable data to support formulation development, define appropriate storage and handling conditions, and meet regulatory expectations. The workflows and methodologies presented herein are designed to be broadly applicable to the characterization of other novel amine hydrochloride salts, thereby serving as a valuable resource for the broader drug discovery and development community.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. m.youtube.com [m.youtube.com]

- 9. ikev.org [ikev.org]

- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. onyxipca.com [onyxipca.com]

- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

- 15. sgs.com [sgs.com]

The Enduring Therapeutic Potential of Fluoropyrimidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluoropyrimidine scaffold, a cornerstone in medicinal chemistry, continues to be a remarkably versatile platform for the development of potent therapeutic agents. From its well-established role in oncology to its applications in treating infectious diseases, this structural motif has given rise to a portfolio of drugs that have significantly impacted patient care. This technical guide provides an in-depth exploration of the therapeutic applications of fluoropyrimidine-based compounds, with a focus on their anticancer, antifungal, and antiviral properties. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways and workflows involved in their study.

Anticancer Applications: A Pillar of Chemotherapy

Fluoropyrimidines are a class of antimetabolite drugs widely used in the treatment of a variety of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1] The foundational compound, 5-Fluorouracil (5-FU), and its oral prodrugs, capecitabine and tegafur, form the backbone of many chemotherapy regimens.[1][2]

Mechanism of Action: Disrupting DNA and RNA Synthesis

The anticancer activity of fluoropyrimidines stems from their intracellular conversion to the active metabolite, 5-fluorouracil (5-FU). 5-FU exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death" in rapidly dividing cancer cells.[3]

-

Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA damage and instability.[4]

The oral prodrugs, capecitabine and tegafur, are designed to deliver 5-FU more selectively to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity.[4][5][6] Capecitabine is converted to 5-FU through a three-step enzymatic process, with the final step catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor cells.[6][7] Tegafur is a prodrug of 5-FU that is metabolized in the liver.[5][8]

Figure 1: Mechanism of action of fluoropyrimidine anticancer agents.

Quantitative Efficacy Data

The clinical efficacy of fluoropyrimidine-based drugs has been extensively evaluated in numerous clinical trials. The following tables summarize key efficacy data for 5-FU, capecitabine, and tegafur in metastatic colorectal cancer (mCRC) and metastatic breast cancer (mBC).

Table 1: Efficacy of Fluoropyrimidines in Metastatic Colorectal Cancer

| Drug/Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| 5-FU (continuous infusion) | Phase III trial | Previously untreated mCRC | 26% | Higher than bolus | 10 months |

| 5-FU (continuous infusion) | Phase II trial | Previously untreated mCRC | 59% (partial response) | - | - |

| 5-FU (continuous infusion) | Observational study | Previously untreated mCRC | 40% | - | 11 months |

| Capecitabine monotherapy | Phase II trial | mCRC | 21-24% | 127-230 days | - |

| Capecitabine-based therapy | Meta-analysis (8 RCTs) | mCRC | Equivalent to 5-FU-based therapy | Significantly longer than 5-FU-based therapy | Equivalent to 5-FU-based therapy |

| Tegafur-uracil (UFT) + Leucovorin | Phase II trial | Advanced mCRC | 19.9% | 5.6 months | 11.6 months |

| Tegafur-uracil (UFT) + Leucovorin | Phase III trial | Previously untreated mCRC | 11.7% | 3.5 months | 12.4 months |

Data compiled from multiple sources.[1][4][5][6][7][9]

Table 2: Efficacy of Capecitabine in Metastatic Breast Cancer

| Drug/Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) / Time to Progression (TTP) | Median Overall Survival (OS) |

| Capecitabine monotherapy | MONICA (Phase II) | First-line HER-2 negative mBC | 26.1% | 7.9 months (TTP) | 18.6 months |

| Capecitabine monotherapy | Randomized Phase II/III | First-line mBC (≥55 years) | 22% | 6.0 months (PFS) | 22.0 months |

| Capecitabine monotherapy | Retrospective study | HER2 normal mBC | - | 4.3 months | 14.0 months |

| Capecitabine-based therapy | Meta-analysis (9 RCTs) | Advanced or mBC | 1.14 (RR vs. capecitabine-free) | 0.77 (HR vs. capecitabine-free) | No significant difference |

Data compiled from multiple sources.[8][10][11][12][13]

Table 3: In Vitro Cytotoxicity of Fluoropyrimidines (IC50 Values)

| Drug | Cell Line | Cancer Type | IC50 (µM) |

| 5-Fluorouracil | MCF-7 | Breast Cancer | 0.38 - 7.79 |

| 5-Fluorouracil | HCT-116 | Colorectal Cancer | - |

| 5-Fluorouracil | A549 | Lung Cancer | - |

| Capecitabine | MCF-7 | Breast Cancer | 921.1 |

| Tegafur-uracil | - | - | - |

Note: IC50 values can vary significantly based on experimental conditions. Data compiled from multiple sources.[14][15][16]

Antifungal Applications: Targeting Fungal Metabolism

5-Fluorocytosine (5-FC), a fluorinated pyrimidine analogue, is an antifungal agent used in the treatment of systemic fungal infections, particularly those caused by Cryptococcus neoformans and some species of Candida.[17]

Mechanism of Action

5-FC is a prodrug that is selectively toxic to fungal cells. It is taken up by fungal cells via cytosine permease and is then converted to 5-FU by the enzyme cytosine deaminase.[17] Mammalian cells lack cytosine deaminase, which accounts for the selective toxicity of 5-FC.[17] Once converted to 5-FU, it disrupts fungal DNA and RNA synthesis through the same mechanisms as in cancer cells.[17]

Quantitative Antifungal Activity

The in vitro activity of 5-FC is determined by its minimum inhibitory concentration (MIC) against various fungal isolates.

Table 4: Antifungal Activity of 5-Fluorocytosine (MIC Values)

| Fungal Species | Number of Isolates | MIC90 (µg/mL) | Susceptibility (%) |

| Candida albicans | 5,208 | 1 | 97 |

| Candida glabrata | 1,267 | 0.12 | 99 |

| Candida parapsilosis | - | 0.25 | 99 |

| Candida tropicalis | - | 1 | 92 |

| Candida krusei | - | 32 | 5 |

| Cryptococcus neoformans | - | - | - |

MIC90: the concentration of drug that inhibits the growth of 90% of isolates. Data compiled from a global surveillance study.[6]

Antiviral Applications: A Niche but Important Role

While not as broadly applied as in oncology, fluoropyrimidine scaffolds have found a niche in antiviral therapy, primarily in the treatment of herpes simplex virus (HSV) infections.

Trifluridine: An Ophthalmic Antiviral

Trifluridine (also known as trifluorothymidine) is a fluorinated pyrimidine nucleoside analog used topically to treat primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV types 1 and 2.[17][18]

Trifluridine's antiviral activity is attributed to its ability to be incorporated into viral DNA in place of thymidine.[18] This incorporation leads to the formation of defective viral proteins and an increased mutation rate, ultimately inhibiting viral replication.[18]

Trifluridine/Tipiracil: A Repurposed Anticancer Drug with Antiviral Implications

Trifluridine is also a component of the oral anticancer drug Lonsurf, where it is combined with tipiracil hydrochloride.[19][20] Tipiracil inhibits the rapid metabolism of trifluridine, increasing its bioavailability.[19][20] While primarily used for cancer, the mechanism of trifluridine suggests potential for broader antiviral applications, although clinical data in this area is limited.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of fluoropyrimidine scaffolds.

In Vitro Anticancer Drug Screening Workflow

The in vitro evaluation of anticancer compounds typically follows a hierarchical workflow, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Figure 2: A typical in vitro workflow for anticancer drug screening.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

Principle: This assay measures the activity of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, dithiothreitol (DTT), EDTA, and the enzyme source (purified TS or cell lysate).

-

Inhibitor Incubation (if applicable): Pre-incubate the enzyme with the test compound (e.g., FdUMP) for a specified time.

-

Initiation of Reaction: Add the substrates, dUMP and 5,10-methylenetetrahydrofolate, to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. The inhibitory effect of the compound is determined by comparing the reaction rate in the presence and absence of the inhibitor.

Measurement of 5-FU Incorporation into RNA and DNA (GC/MS Method)

Principle: This method utilizes gas chromatography/mass spectrometry (GC/MS) to quantify the amount of 5-FU incorporated into cellular nucleic acids.

Protocol:

-

Cell Treatment: Treat cancer cells with 5-FU for a specified duration.

-

Nucleic Acid Extraction: Isolate total RNA and DNA from the treated cells using standard molecular biology techniques.

-

Enzymatic Digestion: Completely hydrolyze the purified RNA and DNA to their constituent bases.

-

Derivatization: Chemically derivatize the bases to make them volatile for GC analysis.

-

GC/MS Analysis: Separate and quantify the derivatized bases, including 5-FU, using GC/MS.

-

Data Analysis: Determine the amount of 5-FU incorporated per microgram of RNA or DNA.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the test compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[6][21]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound.

-

Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.

-

PI Staining: Stain the cells with a solution containing PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content versus cell count.[4][5][8][22][23]

Synthesis of the Fluoropyrimidine Scaffold

The synthesis of the core fluoropyrimidine structure is a critical step in the development of these therapeutic agents. A common method for the synthesis of 5-fluorouracil involves the direct fluorination of uracil.

General Synthesis of 5-Fluorouracil:

A widely used method involves the direct fluorination of uracil using elemental fluorine or other fluorinating agents in an appropriate solvent system. The reaction conditions, including temperature, solvent, and the nature of the fluorinating agent, are crucial for achieving good yields and purity.

Figure 3: A simplified schematic of 5-Fluorouracil synthesis.

Conclusion

The fluoropyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design and development of a wide range of therapeutic agents. Its impact on cancer chemotherapy is undeniable, and its utility in treating fungal and viral infections highlights its versatility. The continued exploration of new derivatives, combination therapies, and novel delivery systems promises to further expand the therapeutic applications of this remarkable chemical entity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development, building upon the enduring legacy of the fluoropyrimidine scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scaffold Diversity Synthesis Delivers Complex, Structurally, and Functionally Distinct Tetracyclic Benzopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. Therapeutic response of herpes simplex virus-induced corneal edema to trifluridine in combination with immunosuppressive agents [pubmed.ncbi.nlm.nih.gov]

- 18. A prospective, masked clinical trial of trifluridine, dexamethasone, and artificial tears in the treatment of epidemic keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. vet.cornell.edu [vet.cornell.edu]

- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 23. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

The Indispensable Role of Fluorine in the Bioactivity of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyrimidine scaffolds has emerged as a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of this critical class of molecules. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—have been harnessed to modulate the bioactivity, metabolic stability, and pharmacokinetic profiles of numerous pyrimidine-based drugs. This guide provides an in-depth technical overview of the role of fluorine in the bioactivity of pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Impact of Fluorination on Physicochemical Properties and Bioactivity

The introduction of fluorine into a pyrimidine ring or its substituents can lead to significant alterations in the molecule's properties, which in turn influence its biological activity. These changes are primarily attributed to:

-

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength makes the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby prolonging the drug's half-life and enhancing its bioavailability.[1][2][3]

-

Modulation of Acidity/Basicity: Fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding, membrane permeability, and solubility.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. It can also induce conformational changes in the molecule that lead to a more optimal fit within a receptor's binding pocket, thereby increasing potency.[1][4]

-

Altered Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability. However, the introduction of a trifluoromethyl group often significantly increases lipophilicity, which can also impact solubility and distribution.[5]

These fluorine-induced modifications have been successfully exploited in the development of a wide range of clinically significant pyrimidine derivatives, including anticancer, antiviral, and antifungal agents.

Quantitative Analysis of Bioactivity

The following tables summarize the in vitro bioactivity of key fluorinated pyrimidine derivatives, highlighting the significant impact of fluorination on their potency.

| Compound | Target/Assay | Cell Line/Organism | IC50/EC50/MIC | Reference(s) |

| Anticancer Agents | ||||

| 5-Fluorouracil | Thymidylate Synthase Inhibition | - | Varies (nM to µM range) | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 1.71 µM | [6] | |

| Cytotoxicity | A549 (Lung Cancer) | 10.32 µM | [6] | |

| Cytotoxicity | Caco-2 (Colon Cancer) | 20.22 µM | [6] | |

| Capecitabine (pro-drug of 5-FU) | Cytotoxicity | Various | Metabolized to 5-FU | |

| Gemcitabine | Cytotoxicity | Pancreatic Cancer Cell Lines | Varies (nM to µM range) | [1][7] |

| Antifungal Agents | ||||

| Flucytosine | Antifungal Activity | Candida albicans | 0.12-1.0 µg/mL | [8] |

| Antifungal Activity | Cryptococcus neoformans | 0.06-8.0 µg/mL | [8] | |

| Antiviral Agents | ||||

| Trifluridine | Antiviral Activity | Herpes Simplex Virus 1 (HSV-1) | Varies (µM range) | [9][10] |

| Antiviral Activity | Herpes Simplex Virus 2 (HSV-2) | Varies (µM range) | [9][10] |

Key Signaling and Metabolic Pathways

The bioactivity of fluorinated pyrimidine derivatives is intricately linked to their interaction with and perturbation of cellular pathways. The following diagrams, generated using the DOT language, illustrate these critical mechanisms.

Metabolic Activation and Mechanism of Action of 5-Fluorouracil

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. youtube.com [youtube.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. broadpharm.com [broadpharm.com]

- 6. Gemcitabine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 8. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 10. Trifluridine - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis Protocol for (5-Fluoropyrimidin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a fluorinated pyrimidine ring, is of significant interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed, three-step synthesis protocol for the preparation of this compound, commencing from the commercially available starting material, 2,4-dichloro-5-fluoropyrimidine. The protocol outlines the selective dechlorination to 2-chloro-5-fluoropyrimidine, followed by a cyanation reaction to introduce the nitrile group, and subsequent catalytic hydrogenation to the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthesis Pathway Overview

The overall synthetic route is depicted in the workflow diagram below. The process begins with the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine. This intermediate then undergoes a nucleophilic substitution reaction to yield 5-fluoropyrimidine-2-carbonitrile. The final steps involve the catalytic hydrogenation of the nitrile to the primary amine, (5-Fluoropyrimidin-2-yl)methanamine, followed by its conversion to the hydrochloride salt.

Caption: Synthesis workflow diagram.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-fluoropyrimidine

This procedure describes the selective dechlorination of 2,4-dichloro-5-fluoropyrimidine to yield 2-chloro-5-fluoropyrimidine.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.96 | 15.0 g | 89.8 |

| Zinc powder | Zn | 65.38 | 17.6 g | 269 |

| Acetic acid | C₂H₄O₂ | 60.05 | 5.14 mL | 89.8 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Celite® | - | - | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-fluoropyrimidine (15.0 g, 89.8 mmol), zinc powder (17.6 g, 269 mmol), and tetrahydrofuran (100 mL).

-

Heat the reaction mixture to 70°C with vigorous stirring.

-

Slowly add acetic acid (5.14 mL, 89.8 mmol) dropwise over a period of 1 hour.

-

After the addition is complete, heat the mixture to reflux for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove solid impurities.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 2-chloro-5-fluoropyrimidine as a colorless to light yellow liquid.

Expected Yield: 55-65%

Step 2: Synthesis of 5-Fluoropyrimidine-2-carbonitrile